REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][N:5]1[C:9]2C3C=CC=CC=3N=C(N)C=2N=[CH:6]1)C.C[C@@H](O)CCCC[N:25]1C(=O)N(C)C2N=CN(C)[C:28]=2[C:26]1=[O:27].C[C:40]1[C:45](OC)=[C:44](C/C=C(/CCC(OCCN2CCOCC2)=O)\C)[C:43](O)=[C:42]2[C:66]([O:68]C[C:41]=12)=[O:67]>CC(O)=O.C1N=CNC=1C[C@H](NC(CN)=O)C(N[C@H](C(O)=O)CCCCN)=O.[Cu+2]>[CH3:1][CH:2]([OH:27])[CH2:4][N:5]([CH3:9])[CH3:6].[CH3:28][C:26]([NH:25][C:45]1[CH:40]=[CH:41][C:42]([C:66]([OH:68])=[O:67])=[CH:43][CH:44]=1)=[O:27] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CN1C=NC2=C1C=3C=CC=CC3N=C2N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C2C(=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)C(=O)OC2
|
Name
|
prezatide copper acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
dimepranol acedoben
|
Type
|
|
Smiles
|
CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |